n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine

Description

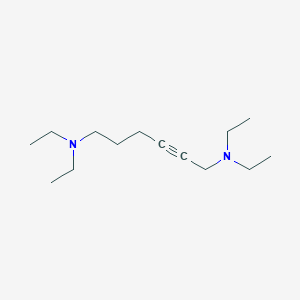

Structure

3D Structure

Properties

IUPAC Name |

N,N,N',N'-tetraethylhex-2-yne-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-5-15(6-2)13-11-9-10-12-14-16(7-3)8-4/h5-9,11,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCBJQXAIDFSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC#CCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80992090 | |

| Record name | N~1~,N~1~,N~6~,N~6~-Tetraethylhex-2-yne-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7155-18-2 | |

| Record name | NSC59772 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~1~,N~6~,N~6~-Tetraethylhex-2-yne-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for n,n,n',n'-tetraethylhex-2-yne-1,6-diamine, a molecule of interest for various applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures for this specific compound in the current literature, this guide outlines a robust and adaptable protocol based on the well-established synthesis of analogous diaminoalkynes.

Introduction

This compound is a symmetrical diamine featuring a central alkyne functionality. This unique structural motif, combining the rigidity of the triple bond with the basicity and nucleophilicity of the tertiary amine groups, makes it an attractive building block in several areas of chemical research. Potential applications include its use as a ligand in coordination chemistry, a monomer for the synthesis of novel polymers, and as a scaffold for the development of new therapeutic agents. The tetraethyl substitution on the nitrogen atoms imparts significant steric bulk and lipophilicity, which can be exploited to fine-tune the pharmacological and material properties of its derivatives.

This guide will focus on a two-step synthetic approach, starting from the commercially available 1,4-dichloro-2-butyne, followed by a chain extension and subsequent amination.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a two-step process. The first step is a chain extension of 1,4-dichloro-2-butyne to form a 1,6-dihalohex-2-yne. The second step is the nucleophilic substitution of the dihalide with diethylamine to yield the target molecule.

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 1,6-Dichlorohex-2-yne (A plausible intermediate)

Materials:

-

1-Chloro-2-butyne

-

Magnesium turnings

-

Ethylene oxide

-

Thionyl chloride

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

Procedure:

-

Prepare the Grignard reagent from 1-chloro-2-butyne and magnesium in anhydrous diethyl ether.

-

Cool the Grignard solution in a dry ice/acetone bath.

-

Slowly bubble ethylene oxide gas through the cooled Grignard solution.

-

After the reaction is complete, quench the reaction mixture with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 6-chlorohex-2-yn-1-ol.

-

To a solution of 6-chlorohex-2-yn-1-ol in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer and concentrate to yield 1,6-dichlorohex-2-yne.

Step 2: Synthesis of this compound

This procedure is adapted from the synthesis of the analogous N,N,N',N'-tetraethyl-2-butyne-1,4-diamine.

Materials:

-

1,6-Dichlorohex-2-yne

-

Diethylamine (large excess)

-

Suitable solvent (e.g., acetonitrile, ethanol, or neat diethylamine)

-

Base (e.g., potassium carbonate, optional)

Procedure:

-

In a pressure-rated reaction vessel, combine 1,6-dichlorohex-2-yne and a large excess of diethylamine (at least 4 equivalents, but often used as the solvent).

-

If a solvent other than diethylamine is used, add a suitable base like potassium carbonate to scavenge the HCl formed during the reaction.

-

Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined empirically, for example by monitoring the reaction progress with GC-MS.

-

After the reaction is complete, cool the vessel to room temperature.

-

If an excess of diethylamine was used, remove it by distillation.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes expected reaction parameters and yields, based on analogous syntheses of diaminoalkynes. These values should be considered as a starting point for optimization.

| Parameter | Value/Range | Citation |

| Step 2: Amination | ||

| Reactant Ratio (Diamine:Dihalide) | 4:1 to 10:1 | N/A |

| Temperature | 80 - 120 °C | [1] |

| Reaction Time | 12 - 48 hours | N/A |

| Solvent | Acetonitrile, Ethanol, or neat Diethylamine | N/A |

| Typical Yield | 60 - 80% | N/A |

Characterization

The successful synthesis of this compound can be confirmed by a combination of spectroscopic techniques. The following are expected spectral data based on the structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet at approximately 1.0 ppm corresponding to the methyl protons of the ethyl groups, a quartet at around 2.5 ppm for the methylene protons of the ethyl groups, a triplet for the methylene protons adjacent to the triple bond, and another multiplet for the other methylene protons of the hexynyl chain.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl and methylene carbons of the ethyl groups, the sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the hexynyl backbone.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show a weak absorption band around 2200-2250 cm⁻¹ characteristic of the C≡C triple bond stretching vibration. Strong C-H stretching and bending vibrations from the alkyl groups will also be present.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₄H₂₈N₂). Fragmentation patterns would likely involve cleavage at the C-C bonds adjacent to the nitrogen atoms.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General workflow for the synthesis and purification of the target diamine.

Conclusion

This technical guide provides a detailed, albeit proposed, pathway for the synthesis of this compound. The outlined procedures, based on established methodologies for similar compounds, offer a solid starting point for researchers and professionals in the field of drug development and materials science. Further optimization of the reaction conditions will likely be necessary to achieve high yields and purity of the final product. The characterization data provided will be instrumental in confirming the identity and purity of the synthesized compound.

References

An In-Depth Technical Guide to the Synthesis of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a feasible synthetic pathway for n,n,n',n'-tetraethylhex-2-yne-1,6-diamine, a molecule of interest for various research and development applications. The proposed synthesis is a multi-step process involving the formation of a key intermediate, hex-2-yne-1,6-diol, followed by its conversion to the corresponding dichloride and subsequent amination. The methodologies presented are based on established and analogous chemical transformations.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a three-step process, commencing with the synthesis of hex-2-yne-1,6-diol. This intermediate is then subjected to chlorination to yield 1,6-dichlorohex-2-yne, which finally undergoes a nucleophilic substitution with diethylamine to afford the target diamine.

Figure 1: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are based on analogous reactions and may require optimization for the specific substrates.

Step 1: Synthesis of Hex-2-yne-1,6-diol

This step can be achieved via a Grignard reaction between the Grignard reagent of a protected propargyl alcohol and ethylene oxide, followed by deprotection.

Protocol:

-

Protection of Propargyl Alcohol: To a solution of propargyl alcohol in a suitable solvent (e.g., dichloromethane), add a protecting group for the hydroxyl function (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., imidazole).

-

Formation of Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon), react the protected propargyl alcohol with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.

-

Reaction with Ethylene Oxide: Cool the Grignard reagent solution in an ice bath and slowly add a solution of ethylene oxide in anhydrous THF. The reaction is typically exothermic and should be controlled carefully.

-

Work-up and Deprotection: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. The protecting group can then be removed using appropriate conditions (e.g., tetrabutylammonium fluoride for a silyl protecting group) to yield hex-2-yne-1,6-diol.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1,6-Dichlorohex-2-yne

This step involves the chlorination of hex-2-yne-1,6-diol using thionyl chloride.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve hex-2-yne-1,6-diol in a suitable solvent such as pyridine or dichloromethane.

-

Addition of Thionyl Chloride: Cool the solution in an ice bath and add thionyl chloride dropwise with stirring. The reaction is exothermic and generates HCl gas, which should be trapped. The use of pyridine as a solvent can also serve to neutralize the generated HCl.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice-water and extracted with an organic solvent.

-

Purification: The organic layer is washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 1,6-dichlorohex-2-yne, which can be further purified by vacuum distillation or column chromatography.

Step 3: Synthesis of this compound

The final step is the amination of 1,6-dichlorohex-2-yne with an excess of diethylamine.

Protocol:

-

Reaction Setup: In a pressure vessel, dissolve 1,6-dichlorohex-2-yne in an excess of diethylamine. The use of a large excess of the amine drives the reaction to completion and minimizes the formation of by-products.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C for several hours. The progress of the reaction can be monitored by GC-MS.

-

Work-up: After the reaction is complete, the excess diethylamine is removed by distillation. The residue is then dissolved in an organic solvent and washed with water to remove any diethylamine hydrochloride salt formed.

-

Purification: The organic layer is dried over anhydrous potassium carbonate, and the solvent is evaporated. The crude this compound can be purified by vacuum distillation.

Quantitative Data Summary

The following table summarizes hypothetical yet realistic quantitative data for the synthesis, based on typical yields and conditions for analogous reactions.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Protected Propargyl Alcohol, Ethylene Oxide | Mg, Deprotecting Agent | THF | 0 - 25 | 4 - 6 | 75-85 |

| 2 | Hex-2-yne-1,6-diol | Thionyl Chloride, Pyridine | Pyridine/DCM | 0 - 40 | 2 - 4 | 80-90 |

| 3 | 1,6-Dichlorohex-2-yne, Diethylamine | - | Excess Amine | 80 - 120 | 6 - 12 | 70-80 |

Experimental Workflow Diagram

The overall experimental workflow can be visualized as follows:

Figure 2: A generalized experimental workflow for the synthesis of the target molecule.

Technical Guide: Spectroscopic Analysis of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine.

Introduction

This compound, identified by the CAS number 7155-18-2, is a diamine with a central alkyne functional group.[1] Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such compounds. This guide aims to provide a comprehensive overview of its NMR and mass spectrometry data. However, a thorough search of public scientific databases reveals a significant scarcity of experimentally derived NMR and mass spectrometry data for this specific compound.

To provide valuable context and a practical analytical framework, this document will present data for a structurally related and more extensively characterized compound: N,N,N',N'-Tetramethyl-1,6-hexanediamine (CAS: 111-18-2) . The methodologies and interpretation approaches discussed for this analog are directly applicable to the analysis of this compound.

Part 1: this compound (Target Compound)

As of the latest literature review, detailed, publicly available experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound is limited. Researchers seeking to characterize this compound would need to perform the analyses outlined in the general experimental protocols below. The expected spectral features can be predicted based on its structure, but would require experimental verification.

Part 2: N,N,N',N'-Tetramethyl-1,6-hexanediamine (Structural Analog)

N,N,N',N'-Tetramethyl-1,6-hexanediamine serves as a useful, albeit structurally simpler, analog without the central alkyne group.[2][3][4]

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) data is available for N,N,N',N'-Tetramethyl-1,6-hexanediamine. The fragmentation pattern provides key information about the molecule's structure.

| Property | Value |

| Molecular Formula | C₁₀H₂₄N₂ |

| Molecular Weight | 172.31 g/mol |

| CAS Number | 111-18-2 |

| Major Mass Peaks (m/z) | Data not explicitly provided in search results |

Note: While the availability of mass spectrometry data is mentioned, specific peak values and their relative abundances are not detailed in the provided search results.

NMR Data

-

¹H NMR: Signals corresponding to the N-methyl protons and the three distinct methylene (-CH₂-) groups in the hexane chain.

-

¹³C NMR: Signals for the N-methyl carbons and the three unique methylene carbons.

Part 3: Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data, applicable to both the target compound and its analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.

-

This typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings.

-

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Use HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A variety of mass spectrometers can be used, including those with Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar molecules. High-resolution mass spectrometry (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

-

EI-MS Protocol:

-

Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analyze the resulting ions to generate the mass spectrum.

-

-

ESI-MS Protocol:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply a high voltage to the emitter to generate a fine spray of charged droplets.

-

As the solvent evaporates, the analyte molecules become charged ions, which are then directed into the mass analyzer.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution data allows for the determination of the elemental composition of the parent ion and its fragments.

-

Part 4: Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. 7155-18-2_N,N,N,N-tetraethylhex-2-yne-1,6-diamineCAS号:7155-18-2_N,N,N,N-tetraethylhex-2-yne-1,6-diamine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. Tetramethylhexamethylenediamine | C10H24N2 | CID 8097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N,N',N'-Tetramethyl-1,6-diaminohexane 111-18-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1,6-Hexanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

Physical and chemical properties of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine

Preliminary Note for Researchers, Scientists, and Drug Development Professionals:

This guide will proceed by presenting the limited available information for the requested compound. Furthermore, given the structural similarity and the abundance of data for a related compound, N,N,N',N'-Tetramethyl-1,6-hexanediamine (CAS No. 111-18-2) , this document will also provide a comprehensive overview of its properties and associated experimental data as a potential point of reference. It is crucial to note that while related, the properties of these two compounds will differ.

Part 1: n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine

As of the latest data retrieval, specific, experimentally verified physical and chemical properties for this compound are not available in the public domain. Further research or custom synthesis and analysis would be required to determine its characteristics.

Part 2: A Technical Guide to N,N,N',N'-Tetramethyl-1,6-hexanediamine (CAS No. 111-18-2)

This section provides a detailed overview of N,N,N',N'-Tetramethyl-1,6-hexanediamine, a structurally similar diamine that is well-characterized.

Chemical and Physical Properties

A summary of the key physical and chemical properties of N,N,N',N'-Tetramethyl-1,6-hexanediamine is presented below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₄N₂ | [2][3][4][5] |

| Molecular Weight | 172.31 g/mol | [2][3][4][5] |

| CAS Number | 111-18-2 | [2][3][4][6] |

| IUPAC Name | N,N,N',N'-tetramethylhexane-1,6-diamine | [2][4] |

| Synonyms | 1,6-Bis(dimethylamino)hexane, Hexamethylenebis(dimethylamine) | [2][6] |

| Appearance | Clear, colorless to yellow liquid | [3][4][6] |

| Boiling Point | 209-210 °C | [3][4][7] |

| Density | 0.806 g/mL at 25 °C | [3][4][7] |

| Refractive Index | n20/D 1.4359 | [7] |

| Flash Point | 74 °C (165.2 °F) - closed cup | |

| Solubility | Miscible with water, methanol, acetone, ether, and benzene. Insoluble in heptane. | [3][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): While a specific spectrum for N,N,N',N'-Tetramethyl-1,6-hexanediamine is available for reference in spectral databases, the expected chemical shifts can be predicted based on its structure. One would anticipate signals corresponding to the methyl protons on the nitrogen atoms and distinct signals for the methylene protons along the hexane chain.[8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similarly, the ¹³C NMR spectrum would show distinct peaks for the methyl carbons and the three unique methylene carbons in the hexamethylene backbone.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound would be characterized by C-H stretching and bending vibrations for the alkyl groups and C-N stretching vibrations.[5] The absence of N-H stretching bands would confirm it as a tertiary diamine.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the cleavage of the alkyl chains.

Synthesis and Experimental Protocols

N,N,N',N'-Tetramethyl-1,6-hexanediamine can be synthesized through several routes.

Synthesis from 1,6-Hexanediamine and Formaldehyde (Reductive Amination):

A common method for the synthesis of methylated amines is the reductive amination of a primary amine.

-

Reactants: 1,6-Hexanediamine, Formaldehyde (as an aqueous solution or paraformaldehyde), and a reducing agent.

-

Reducing Agent: Common reducing agents for this reaction include formic acid (Eschweiler-Clarke reaction), sodium borohydride, or catalytic hydrogenation.

-

General Procedure (Eschweiler-Clarke):

-

1,6-Hexanediamine is mixed with an excess of formaldehyde and formic acid.

-

The mixture is heated, often to reflux, for several hours. The formic acid acts as the reducing agent.

-

After the reaction is complete, the mixture is cooled and made basic, typically with NaOH, to neutralize the excess formic acid and deprotonate the amine product.

-

The product is then extracted with an organic solvent (e.g., diethyl ether, dichloromethane).

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure.

-

DOT Representation of a General Synthesis Workflow:

Applications in Research and Development

N,N,N',N'-Tetramethyl-1,6-hexanediamine serves as a versatile building block and reagent in various chemical applications.

-

Polymer Chemistry: It is used as a monomer or cross-linking agent in the synthesis of polymers and as a catalyst in polyurethane production.[9][10]

-

Anion Exchange Membranes (AEMs): This diamine is utilized in the preparation of AEMs for alkaline fuel cells, where it can be quaternized to introduce cationic groups, thereby enhancing ionic conductivity.[3][4][9]

-

Zeolite Synthesis: It can act as a structure-directing agent (template) in the synthesis of zeolites and other porous materials.[4][9]

-

Gas Treatment: Formulations containing this compound have been explored for the absorption of CO₂ in natural gas purification.[4][10]

DOT Representation of Application Areas:

Safety and Handling

N,N,N',N'-Tetramethyl-1,6-hexanediamine is a hazardous chemical that requires careful handling.

-

Hazards: It is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[6][11] It may also cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this substance.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[6][11]

References

- 1. 7155-18-2_N,N,N,N-tetraethylhex-2-yne-1,6-diamineCAS号:7155-18-2_N,N,N,N-tetraethylhex-2-yne-1,6-diamine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. Tetramethylhexamethylenediamine | C10H24N2 | CID 8097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N,N',N'-Tetramethyl-1,6-hexanediamine | 111-18-2 [chemicalbook.com]

- 4. N,N,N',N'-Tetramethyl-1,6-hexanediamine | 111-18-2 | Benchchem [benchchem.com]

- 5. 1,6-Hexanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. N,N,N ,N -Tetramethyl-1,6-hexanediamine 99 111-18-2 [sigmaaldrich.com]

- 8. N,N,N',N'-Tetramethyl-1,6-hexanediamine(111-18-2) 1H NMR spectrum [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. FR3014100A1 - PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS - Google Patents [patents.google.com]

- 11. westliberty.edu [westliberty.edu]

Crystal Structure of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine: Data Currently Unavailable

A comprehensive search of publicly available scientific databases and literature has revealed no specific crystallographic data for the compound n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine.

Researchers, scientists, and drug development professionals are advised that at present, the three-dimensional arrangement of atoms and molecules within the crystal lattice of this specific diamine has not been determined or published. Consequently, quantitative data such as bond lengths, bond angles, and unit cell parameters are not available.

While no information was found for the requested compound, a detailed crystallographic analysis is available for a structurally related compound, N,N,N',N'-tetramethylethanediamine . This information is presented below as a potential reference for understanding the crystallographic characteristics of similar short-chain diamines.

Alternative Analysis: Crystal Structure of N,N,N',N'-tetramethylethanediamine

As an alternative, this guide provides a detailed technical overview of the crystal structure of N,N,N',N'-tetramethylethanediamine, a bidentate amine ligand commonly utilized in organolithium chemistry.[1][2] The data and protocols presented here are based on a published crystallographic study.[1]

Quantitative Crystallographic Data

The crystal structure of N,N,N',N'-tetramethylethanediamine was determined by X-ray crystallography. The compound crystallizes in the monoclinic system with the space group P21/c.[1][2] Key crystallographic data and refinement parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₆H₁₆N₂ |

| Molecular Weight ( g/mol ) | 116.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6987 (13) |

| b (Å) | 8.311 (2) |

| c (Å) | 8.453 (2) |

| β (°) | 106.954 (9) |

| Volume (ų) | 382.92 (18) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.008 |

| F(000) | 132 |

| R[F² > 2σ(F²)] | 0.038 |

| wR(F²) | 0.110 |

| Goodness-of-fit (S) | 1.05 |

Table 1: Crystal data and structure refinement for N,N,N',N'-tetramethylethanediamine.[1]

Selected bond angles for the molecule are provided in the following table, comparing the experimental crystal structure with a quantum computed structure.[1]

| Atoms | Crystal Structure (°) | Calculated (°) |

| C2—N1—C1 | 109.26 (5) | 110.29 |

| C2—N1—C3 | 111.96 (5) | 110.26 |

| N1—C3—C3 | 112.37 (6) | 112.32 |

Table 2: Comparison of selected bond angles.[1]

Experimental Protocols

Synthesis and Crystallization of N,N,N',N'-tetramethylethanediamine

The N,N,N',N'-tetramethylethanediamine used for the crystallographic study was a commercial product. The crystallization was achieved through the following procedure:

-

A solution of N,N,N',N'-tetramethylethanediamine (0.5 mmol) was prepared in n-pentane (1 ml).

-

The solution was cooled to 243 K.

-

Colorless block-shaped crystals formed upon cooling.[2]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected on a Bruker Venture D8 diffractometer.[1] The key steps in the data collection and structure refinement process are outlined below.

Molecular and Crystal Structure

In the crystal, the N,N,N',N'-tetramethylethanediamine molecule is generated by a crystallographic center of symmetry. The conformation of the diamine is antiperiplanar.[1][2] The packing of the molecules in the crystal is dominated by van der Waals interactions, specifically H···H contacts, which account for 92.3% of the intermolecular interactions as determined by Hirshfeld surface analysis.[1][2]

While the crystal structure of this compound remains undetermined, the detailed analysis of its smaller, saturated analogue provides a valuable reference point for the potential solid-state conformation and intermolecular interactions of such diamines. Further research is required to elucidate the specific structural characteristics of the title compound.

References

An In-depth Technical Guide on the Stability and Reactivity of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine

Notice to the Reader: Information regarding the specific compound n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine (CAS Number 7155-18-2) is exceptionally scarce in publicly available scientific literature. As such, a comprehensive guide on its stability and reactivity, including detailed experimental protocols and signaling pathways, cannot be compiled at this time.

This guide will instead provide a detailed overview of a structurally related and well-documented compound, N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) . The information presented here may offer general insights into the chemical behavior of aliphatic diamines. However, it is crucial to recognize that the substitution of methyl groups with ethyl groups and the presence of a central alkyne functionality in this compound will significantly influence its chemical and physical properties. Therefore, the data on TMHDA should not be considered a direct substitute for experimental data on the target compound.

Introduction to N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA)

N,N,N',N'-Tetramethyl-1,6-hexanediamine, also known as TMHDA, is a tertiary diamine with the chemical formula C10H24N2.[1][2][3][4] It is a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2] TMHDA is a versatile chemical intermediate with a wide range of applications in various industries, including pharmaceuticals, polymers, and materials science.[1][5]

Physicochemical Properties of TMHDA

A summary of the key physicochemical properties of TMHDA is presented in the table below. This data provides a baseline for understanding the general characteristics of this class of compounds.

| Property | Value | References |

| CAS Number | 111-18-2 | [1][2][3][4] |

| Molecular Formula | C10H24N2 | [1][2][3][4] |

| Molecular Weight | 172.31 g/mol | [1][2][3][4] |

| Appearance | Colorless to yellow liquid | [1][2] |

| Boiling Point | 209-210 °C | [1] |

| Density | 0.806 g/mL at 25 °C | [1] |

| Solubility | Miscible in water, ethanol, acetone, and dichloromethane. | [1] |

Stability and Reactivity of TMHDA

While specific quantitative data on the stability of TMHDA is limited in the provided search results, its general reactivity can be inferred from its chemical structure and applications.

Key Reactivity Points:

-

Aminating Agent: TMHDA can act as an aminating agent, providing cationic groups that are useful in applications such as the preparation of anion exchange membranes.[1]

-

Cross-linking Agent: The two tertiary amine groups allow TMHDA to function as a cross-linking agent, enhancing the dimensional stability of polymers.[1]

-

Oxidation, Reduction, and Substitution: Like other amines, TMHDA can undergo oxidation, reduction, and substitution reactions, particularly with electrophilic reagents.[1]

-

Hygroscopic Nature: The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air.[2]

-

Solvent Incompatibility: Due to its reactivity, carbon tetrachloride (CCl4) cannot be used as a solvent with TMHDA.[2]

Potential Biological Activity and Applications

TMHDA is utilized in various industrial and research applications, which may provide some context for its potential role in drug development.

-

Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.[5]

-

Polymer Chemistry: TMHDA is used as a cross-linking agent and monomer in the synthesis of specialized polymers.[5]

-

Anion Exchange Membranes: It is integral in the development of membranes for fuel cells.[2][5]

-

Zeolite Synthesis: It acts as a template in the synthesis of zeolites.[1]

-

Gas Treatment: TMHDA is used in formulations for the removal of CO2 from natural gas.[1][6]

The toxicity profile of TMHDA indicates that it is toxic if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[1]

Synthesis of TMHDA

The synthesis of TMHDA can be achieved through various methods, including the reductive methylation of 1,6-hexanediamine with formaldehyde.[1][2][4] Another reported method involves the reaction of adipodinitrile with dimethylamine.[2][4]

Logical Workflow for Characterizing this compound

Given the lack of data for the target compound, a logical experimental workflow for its characterization would be necessary. The following diagram illustrates a potential workflow for investigating the stability and reactivity of a novel compound like this compound.

Caption: Proposed experimental workflow for the characterization of a novel chemical compound.

Conclusion

While a detailed technical guide on the stability and reactivity of this compound is not currently possible due to a lack of available data, this document has provided an overview of the closely related compound, N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA). The properties and reactivity of TMHDA can serve as a very general starting point for researchers. However, the distinct structural features of this compound, namely the ethyl substituents and the internal alkyne, will undoubtedly lead to significant differences in its behavior. Any further understanding of this specific compound will require dedicated experimental synthesis and characterization.

References

- 1. N,N,N',N'-Tetramethyl-1,6-hexanediamine | 111-18-2 | Benchchem [benchchem.com]

- 2. N,N,N',N'-Tetramethyl-1,6-hexanediamine | 111-18-2 [chemicalbook.com]

- 3. 1,6-Hexanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 4. N,N,N',N'-Tetramethyl-1,6-hexanediamine synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. FR3014100A1 - PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS - Google Patents [patents.google.com]

Navigating the Solubility Landscape of N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine in organic solvents. A comprehensive search of available scientific literature and chemical databases revealed a notable absence of specific quantitative solubility data for this particular compound. This suggests that the solubility profile of this compound has not been extensively studied or publicly documented.

To provide valuable insights for researchers and professionals in drug development, this guide offers information on the solubility of a structurally similar compound, N,N,N',N'-Tetramethyl-1,6-hexanediamine. While structural differences, such as the presence of an alkyne group and ethyl versus methyl substituents in the target compound, will influence solubility, the data for this analogue can serve as a useful preliminary reference. Furthermore, this document outlines a general experimental protocol for determining the solubility of organic compounds, which can be applied to this compound.

Estimated Solubility Profile Based on a Structural Analogue

While specific data for this compound is unavailable, the solubility of N,N,N',N'-Tetramethyl-1,6-hexanediamine in various solvents has been reported.[1] This information can offer a baseline for estimating the solubility characteristics of the target compound. The presence of two tertiary amine groups in both molecules suggests they will exhibit some similar behaviors. However, the alkyne functionality in this compound introduces a region of higher polarity and potential for different intermolecular interactions compared to the saturated hexane chain of the analogue. Additionally, the larger ethyl groups on the target compound may increase its lipophilicity.

Table 1: Solubility Data for the Structural Analogue N,N,N',N'-Tetramethyl-1,6-hexanediamine

| Solvent | Solubility | Reference |

| Water | Infinitely miscible | [1] |

| Methanol | Infinitely miscible | [1] |

| Acetone | Infinitely miscible | [1] |

| Diethyl Ether | Infinitely miscible | [1] |

| Benzene | Infinitely miscible | [1] |

| Heptane | Insoluble | [1] |

Disclaimer: This data is for a structurally similar compound and should be used as an estimation only. Experimental verification of the solubility of this compound is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a general methodology for determining the solubility of an organic compound such as this compound in various organic solvents. This protocol is based on standard laboratory practices for solubility testing.[2][3][4]

Objective: To determine the qualitative and quantitative solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, diethyl ether, toluene, heptane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Constant temperature bath (optional, for temperature-controlled studies)

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Qualitative Solubility Assessment:

-

Place a small, known amount of the compound (e.g., 10 mg) into a test tube.[3]

-

Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.[3]

-

Observe whether the compound dissolves completely.

-

Categorize the solubility as soluble, partially soluble, or insoluble based on visual inspection.

-

-

Quantitative Solubility Determination (Saturation Method):

-

Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter is recommended.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC, GC).

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Visualizing Experimental and Synthetic Pathways

To aid in the conceptualization of experimental and synthetic processes relevant to this compound, the following diagrams are provided.

Caption: A generalized workflow for the quantitative determination of solubility.

Caption: A representative synthesis pathway for a related diamine compound.[5]

Conclusion

While direct solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a practical starting point for researchers. By leveraging data from the structural analogue N,N,N',N'-Tetramethyl-1,6-hexanediamine and employing the outlined experimental protocol, scientists and drug development professionals can systematically determine the solubility profile of the target compound. The provided diagrams offer a clear visual representation of the necessary experimental workflow and a potential synthetic route for related molecules. It is imperative that future work on this compound includes thorough solubility studies to enrich the chemical knowledge base and facilitate its application in various fields.

References

An In-depth Technical Guide to the Theoretical and Experimental Characterization of N,N,N',N'-Tetramethyl-1,6-hexanediamine

An in-depth technical guide on the theoretical calculations for n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine is not feasible as extensive searches have yielded no specific scientific literature or data for this particular molecule. It is possible that the name is incorrect or it is a novel compound that has not yet been described in published research.

However, a closely related and well-studied compound, N,N,N',N'-Tetramethyl-1,6-hexanediamine , offers a basis for a comprehensive technical guide with theoretical and experimental data. This guide will focus on this analog, providing the requested in-depth analysis for researchers, scientists, and drug development professionals.

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) is a tertiary diamine that serves as a versatile building block and catalyst in various chemical processes.[1] Its symmetrical structure, featuring a flexible hexamethylene chain capped by two dimethylamino groups, imparts unique properties that are leveraged in polymer chemistry, organic synthesis, and materials science.[1] Understanding the theoretical underpinnings of its molecular structure and properties is crucial for optimizing its applications and designing novel derivatives.

This guide provides a summary of the available theoretical and experimental data for TMHDA, presented in a structured format for easy reference and comparison.

Molecular Properties

A combination of experimental data and computational predictions provides a comprehensive overview of the physicochemical properties of N,N,N',N'-Tetramethyl-1,6-hexanediamine.

Physical and Chemical Properties

The following table summarizes key physical and chemical properties of TMHDA.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₄N₂ | [2] |

| Molecular Weight | 172.31 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 209-210 °C | [3] |

| Density | 0.806 g/mL at 25 °C | [3] |

| Solubility | Miscible with water, ethanol, acetone, and toluene. | [4] |

| CAS Number | 111-18-2 | [2] |

Computed Molecular Descriptors

Computational models provide valuable insights into the electronic and structural characteristics of TMHDA.

| Descriptor | Value | Reference |

| IUPAC Name | N,N,N',N'-tetramethylhexane-1,6-diamine | [5] |

| InChI | InChI=1S/C10H24N2/c1-11(2)9-7-5-6-8-10-12(3)4/h5-10H2,1-4H3 | [5] |

| InChIKey | TXXWBTOATXBWDR-UHFFFAOYSA-N | [5] |

| SMILES | CN(C)CCCCCCN(C)C | [5] |

Theoretical Calculations and Conformational Analysis

The logical workflow for a theoretical investigation of TMHDA would involve the following steps:

Caption: A typical workflow for the theoretical calculation of molecular properties.

Key aspects of a theoretical analysis would include:

-

Geometry Optimization: Determining the lowest energy conformation of the molecule. For TMHDA, this would likely be a linear arrangement of the carbon backbone to minimize steric hindrance.

-

Vibrational Analysis: Calculation of the infrared (IR) spectrum to identify characteristic vibrational modes. This can be compared with experimental IR data for validation of the computational method.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. For TMHDA, the lone pairs on the nitrogen atoms would be expected to be regions of high negative potential.

The relationship between these theoretical concepts is illustrated below:

References

- 1. N,N,N',N'-Tetramethyl-1,6-hexanediamine(111-18-2) 1H NMR spectrum [chemicalbook.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Platinum(II) complexes containing long-chain hydrophobic N-alkyl-diamine ligands: synthesis, characterization, molecular modeling, and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine

Disclaimer: The compound n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine is not a commercially available reagent and there is a lack of specific data in the published scientific literature. The following application notes and protocols are therefore based on established principles of organic chemistry and the known reactivity of structurally similar compounds, such as propargylamines and other aminoalkynes. The experimental procedures provided are hypothetical and should be considered as illustrative examples.

Introduction

This compound is a bifunctional organic molecule featuring two tertiary amine moieties and an internal alkyne. This unique combination of functional groups suggests its potential utility in several areas of organic synthesis, including as a ligand in transition metal catalysis, a building block for the synthesis of complex nitrogen-containing heterocyclic compounds, and as a precursor for materials science applications after quaternization.

Potential Synthetic Routes

A plausible synthesis for this compound could involve a double substitution reaction on a suitable di-electrophilic alkyne. One such hypothetical route is outlined below:

Caption: Proposed synthesis of the target diamine.

Potential Applications in Organic Synthesis

Bidentate Ligand in Homogeneous Catalysis

The two tertiary amine groups can act as a bidentate "pincer" ligand, coordinating to a metal center. This could be particularly useful in transition metal-catalyzed reactions where electron-rich ligands are beneficial.

Hypothetical Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The diamine could potentially be used as a ligand to stabilize a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction. The workflow for such a reaction is depicted below.

Caption: Workflow for a hypothetical Suzuki-Miyaura coupling.

Exemplary Protocol for Suzuki-Miyaura Cross-Coupling:

-

To a stirred solution of an aryl halide (1.0 mmol), an aryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added palladium(II) acetate (0.02 mmol) and this compound (0.02 mmol).

-

The reaction mixture is heated to 90 °C and stirred for 12 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Table 1: Hypothetical Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Aryl Boronic Acid | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 85 (Hypothetical) |

| 2 | 1-Iodonaphthalene | 4-Methylphenylboronic acid | 92 (Hypothetical) |

| 3 | 2-Chlorotoluene | 3-Methoxyphenylboronic acid | 78 (Hypothetical) |

Synthesis of Nitrogen-Containing Heterocycles

Aminoalkynes are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles through cyclization reactions.[1][2] The internal alkyne of this compound could participate in intramolecular or intermolecular cycloadditions.

Hypothetical Application: Gold-Catalyzed Intramolecular Cyclization

If one of the ethyl groups on the nitrogen were replaced with a group capable of nucleophilic attack on the alkyne (e.g., a hydroxyl or a primary amine), the compound could undergo an intramolecular cyclization, often catalyzed by gold or other transition metals.[1]

Caption: General workflow for a gold-catalyzed cyclization.

Exemplary Protocol for Gold-Catalyzed Cyclization:

-

To a solution of a suitably functionalized this compound derivative (0.5 mmol) in dry dichloromethane (10 mL) is added a gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF6, 0.01 mmol).

-

The reaction mixture is stirred at room temperature for 6 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the heterocyclic product.

Table 2: Hypothetical Quantitative Data for Cyclization Reactions

| Entry | Nucleophile | Catalyst Loading (mol%) | Yield (%) |

| 1 | Pendant -OH | 2 | 90 (Hypothetical) |

| 2 | Pendant -NH2 | 2 | 85 (Hypothetical) |

| 3 | Pendant -COOH | 5 | 75 (Hypothetical) |

Other Potential Applications

-

Quaternization: The tertiary amine groups can be readily quaternized by reacting with alkyl halides to form quaternary ammonium salts. These salts could find applications as phase-transfer catalysts, ionic liquids, or as monomers for the synthesis of polyammonium materials.

-

"Click" Chemistry Precursor: While the internal alkyne is less reactive in traditional copper-catalyzed azide-alkyne cycloadditions (CuAAC) compared to terminal alkynes, it can still undergo cycloaddition reactions under certain conditions, or be chemically modified to a terminal alkyne.

Conclusion

While specific experimental data for this compound is not currently available, its structure suggests a range of potential applications in modern organic synthesis. Its role as a bidentate ligand and as a precursor for heterocyclic synthesis are particularly promising avenues for future research. The protocols and data presented herein are intended to serve as a conceptual framework for researchers and drug development professionals interested in exploring the chemistry of this and related aminoalkyne compounds.

References

Application Notes and Protocols for Metal Complex Formation with N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the formation of metal complexes with the bidentate diamine ligand, N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine. Due to the limited availability of specific literature for this ligand, this protocol is a generalized procedure based on established methods for the synthesis of metal-diamine complexes, particularly with copper(II) and platinum(II). The protocol outlines the synthesis of the ligand followed by the complexation reaction. It also includes methods for the characterization of the resulting metal complexes. The provided workflow and protocols are intended to serve as a foundational guide for researchers exploring the coordination chemistry of this sterically hindered diamine ligand.

Introduction

This compound is a unique bidentate ligand featuring bulky tetraethyl substitutions on the nitrogen donor atoms and a central alkyne functionality. The steric hindrance introduced by the ethyl groups is expected to influence the coordination geometry and stability of its metal complexes. The alkyne group in the ligand backbone presents a potential site for further functionalization or coordination, making its metal complexes interesting candidates for applications in catalysis, materials science, and drug development. This document provides a general yet detailed protocol for the synthesis and characterization of metal complexes of this ligand, focusing on copper(II) and platinum(II) as representative examples.

Data Presentation

| Metal Ion | Ligand-to-Metal Ratio | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Appearance | Melting Point (°C) | Key Spectroscopic Data (e.g., IR ν(M-N), UV-Vis λmax) |

| Cu(II) | 1:1 | Methanol/Water | Room Temperature | 4 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Pt(II) | 1:1 | Water | 40 | 24 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Other | Specify | Specify | Specify | Specify | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

Experimental Protocols

Part 1: Synthesis of the Ligand, this compound

This synthesis is a proposed route based on the alkylation of 1,6-hexanediamine.

Materials:

-

1,6-hexanediamine

-

Bromoethane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,6-hexanediamine (1 equivalent) in anhydrous acetonitrile.

-

Add potassium carbonate (4.5 equivalents) to the solution.

-

Slowly add bromoethane (4.2 equivalents) to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

-

Characterize the purified ligand by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: General Protocol for the Synthesis of Metal Complexes

A. Synthesis of a Copper(II) Complex

This protocol is adapted from general methods for the synthesis of copper(II)-diamine complexes.

Materials:

-

This compound

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Methanol

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1 mmol) in methanol (20 mL).

-

In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in water (10 mL).

-

Slowly add the aqueous solution of the copper salt to the methanolic solution of the ligand with constant stirring.

-

A color change should be observed upon addition, indicating complex formation.

-

Stir the reaction mixture at room temperature for 4 hours.

-

If a precipitate forms, collect it by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

-

If no precipitate forms, slowly evaporate the solvent at room temperature or by gentle heating to induce crystallization.

-

Characterize the resulting copper complex by elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements.

B. Synthesis of a Platinum(II) Complex

This protocol is based on established procedures for the synthesis of platinum(II)-diamine complexes.[1][2][3]

Materials:

-

This compound

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

Procedure:

-

Dissolve potassium tetrachloroplatinate(II) (1 mmol) in water (30 mL).

-

Dissolve this compound (1 mmol) in a minimal amount of water. The ligand may require slight heating or the addition of a co-solvent like ethanol for complete dissolution.

-

Add the ligand solution dropwise to the stirring solution of K₂[PtCl₄].

-

Heat the reaction mixture to 40°C and stir for 24 hours. The reaction should be protected from light to prevent the formation of platinum(IV) byproducts.

-

A color change and the formation of a precipitate are expected.

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, then with a small amount of cold ethanol, and finally with diethyl ether.

-

Dry the complex in a vacuum desiccator.

-

Characterize the platinum complex by elemental analysis, IR spectroscopy, ¹H NMR, ¹³C NMR, and ¹⁹⁵Pt NMR spectroscopy.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and characterization of metal complexes.

Conclusion

The protocols detailed in this document provide a comprehensive starting point for the synthesis and characterization of novel metal complexes with this compound. Researchers can adapt these general procedures to explore a variety of transition metals and to investigate the properties and potential applications of the resulting complexes. The structured data presentation format is designed to facilitate the systematic collection and comparison of experimental results.

References

- 1. Platinum( ii / iv ) complexes with N -substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro act ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03041A [pubs.rsc.org]

- 2. Preparation of platinum(II) complexes of diamine isomers [PtX(1,3-diamine)] (X = Cl2, SO4, (NO3)2, oxalato, D-glucuronato, and D-gluconato) and determination of their antitumor activity against leukemia L1210 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine in Polymer Chemistry

Disclaimer: Extensive literature searches did not yield specific data on the synthesis, polymerization, or applications of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine in polymer chemistry. The following application notes and protocols are therefore hypothetical and constructed based on the known reactivity of structurally analogous compounds, namely internal alkynes and tertiary diamines. These notes are intended to provide a scientifically grounded framework for researchers and scientists to explore the potential of this novel monomer.

Introduction

This compound is a bifunctional monomer possessing two tertiary amine groups and a central, internal alkyne functionality. This unique combination of reactive sites suggests its potential utility in a variety of polymerization reactions and as a modifier for existing polymer systems. The tertiary amine groups can act as nucleophiles or bases, and potentially as catalysts in certain polymerization reactions like polyurethane formation. The internal alkyne offers a site for various metal-catalyzed polymerizations, cycloadditions, and post-polymerization modifications via "click" chemistry.

These application notes outline potential synthetic routes to novel polymers utilizing this compound and provide detailed, illustrative protocols for their synthesis and characterization.

Hypothetical Applications in Polymer Chemistry

Based on its structure, this compound could be explored for the following applications:

-

As a Monomer for Poly(allylic tertiary amine)s: Leveraging the reactivity of the internal alkyne with secondary diamines via C(sp3)−H activation, this monomer could potentially undergo self-polymerization or copolymerization to yield functional poly(allylic tertiary amine)s.[1][2][3]

-

In the Synthesis of Polyamides and Polyurethanes: While the tertiary amines are not suitable for direct step-growth polymerization to form amides or urethanes, they can act as catalysts. Furthermore, the alkyne group could be chemically transformed into a dicarboxylic acid, enabling its use as a monomer in traditional polyamidation reactions.[4][5][6]

-

For the Creation of Crosslinked Networks: The diamine functionality suggests its use as a chain extender or crosslinking agent in epoxy resins or polyurethane formulations.

-

As a Precursor for Hyperbranched Polymers: The alkyne moiety could undergo cyclotrimerization reactions, potentially leading to the formation of highly branched or crosslinked polymer networks with unique thermal and mechanical properties.[7][8][9]

-

In Post-Polymerization Modification: Polymers synthesized from this monomer would feature a reactive alkyne in the backbone, allowing for subsequent functionalization via reactions like the thiol-yne click reaction or copper-catalyzed azide-alkyne cycloaddition (CuAAC).[10][11][12]

Experimental Protocols (Illustrative)

The following protocols are hypothetical and adapted from established procedures for structurally similar monomers.

Protocol 3.1: Synthesis of a Poly(allylic tertiary amine) via Pd-Catalyzed C(sp3)−H Polyamination

This protocol is adapted from the polymerization of internal diynes with secondary diamines.[1][2]

Materials:

-

This compound (Monomer 1)

-

A secondary diamine, e.g., N,N'-dimethyl-1,6-hexanediamine (Monomer 2)

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (Catalyst)

-

Benzoic acid (Co-catalyst/Acid additive)

-

Anhydrous 1,4-dioxane (Solvent)

-

Nitrogen gas (for inert atmosphere)

-

Methanol (for precipitation)

Equipment:

-

Schlenk flask

-

Magnetic stirrer with hotplate

-

Condenser

-

Nitrogen inlet/outlet

-

Syringes and needles

-

Standard glassware for filtration and drying

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) and N,N'-dimethyl-1,6-hexanediamine (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL).

-

To this solution, add Pd(PPh₃)₄ (0.1 mmol, 10 mol%) and benzoic acid (0.2 mmol, 20 mol%).

-

Fit the flask with a condenser and heat the reaction mixture to 100 °C with stirring.

-

Maintain the reaction at 100 °C for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to an excess of methanol (e.g., 100 mL) with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol and dry under vacuum at 40 °C to a constant weight.

-

Characterize the resulting polymer using GPC (for molecular weight and polydispersity), NMR (for structure confirmation), and DSC/TGA (for thermal properties).

Protocol 3.2: Synthesis of a Crosslinked Polyurethane Network

In this hypothetical protocol, the diamine acts as a catalyst for the reaction between a diisocyanate and a polyol.

Materials:

-

Toluene diisocyanate (TDI)

-

Poly(ethylene glycol) (PEG), Mn = 2000 g/mol

-

This compound (Catalyst)

-

Anhydrous tetrahydrofuran (THF) (Solvent)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Nitrogen inlet/outlet

Procedure:

-

In a dry three-neck flask under a nitrogen atmosphere, dissolve PEG (10.0 g, 5.0 mmol) in anhydrous THF (50 mL).

-

Add TDI (1.74 g, 10.0 mmol) dropwise to the stirred PEG solution at room temperature.

-

Allow the prepolymerization reaction to proceed for 2 hours at 60 °C.

-

Cool the mixture to room temperature and add this compound (0.1 g, ~1 mol% relative to NCO groups) as the catalyst.

-

Pour the mixture into a Teflon mold and cure at 80 °C for 12 hours.

-

Characterize the resulting polyurethane film for its mechanical properties (tensile strength, elongation at break) and thermal properties (DSC, TGA).

Data Presentation (Illustrative)

The following tables summarize expected, hypothetical data for polymers synthesized from this compound.

Table 1: Hypothetical Molecular Weight and Thermal Properties of Poly(allylic tertiary amine)s

| Polymer ID | Monomer 2 | Mn ( g/mol ) | PDI | Tg (°C) | Td, 5% (°C) |

| PATA-1 | N,N'-dimethyl-1,6-hexanediamine | 18,500 | 1.8 | 85 | 320 |

| PATA-2 | Piperazine | 22,000 | 1.7 | 110 | 350 |

| PATA-3 | 4,4'-Oxydianiline | 15,000 | 2.1 | 150 | 380 |

Mn = Number-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature, Td, 5% = Temperature at 5% weight loss.

Table 2: Hypothetical Mechanical Properties of Polyurethane Networks

| PU ID | Polyol | NCO:OH Ratio | Catalyst Loading (mol%) | Tensile Strength (MPa) | Elongation at Break (%) |

| PU-1 | PEG 2000 | 2:1 | 1.0 | 25 | 450 |

| PU-2 | PCL 2000 | 2:1 | 1.0 | 35 | 600 |

| PU-3 | PEG 2000 | 2:1 | 0.5 | 22 | 480 |

PCL = Polycaprolactone.

Visualization with Graphviz (DOT Language)

Caption: Workflow for evaluating a novel monomer.

Caption: Proposed C(sp3)-H polyamination pathway.

References

- 1. www2.scut.edu.cn [www2.scut.edu.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Alkyne trimerisation - Wikipedia [en.wikipedia.org]

- 10. Functional polyamides with gem -diazido units: synthesis and diversification - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01087K [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine as a Building Block for Heterocycles

Disclaimer: Extensive searches for the specific compound n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine in the context of heterocycle synthesis did not yield any direct published applications or protocols. This suggests that the use of this particular molecule as a building block for heterocycles may be novel or not widely documented.

The following application notes and protocols are therefore based on established synthetic methodologies for structurally analogous N,N'-dialkyl alkynyl-α,ω-diamines. These methods provide a strong predictive framework for the potential applications of this compound in the synthesis of saturated N-heterocycles, such as substituted piperazines and diazepanes. Researchers and drug development professionals can adapt these protocols as a starting point for exploring the reactivity of this specific diamine.

Introduction to Alkynyl Diamines in Heterocycle Synthesis

Alkynyl diamines are versatile building blocks for the synthesis of a variety of nitrogen-containing heterocycles. The presence of two nucleophilic nitrogen atoms and a reactive alkyne moiety within the same molecule allows for intramolecular cyclization reactions, leading to the formation of cyclic structures. These reactions can be promoted by various catalysts, including transition metals and strong bases. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and approved drugs.

The general strategy involves the intramolecular hydroamination of the alkyne by one of the amine functionalities, leading to the formation of a new N-heterocycle. The specific outcome of the reaction, including the size of the ring formed and the stereochemistry of the product, can be influenced by the nature of the catalyst, the reaction conditions, and the substitution pattern of the starting diamine.

Potential Applications in Heterocycle Synthesis

Based on analogous systems, this compound is a promising precursor for the synthesis of the following classes of heterocycles:

-

Substituted Piperazines: Intramolecular cyclization can lead to the formation of a six-membered ring containing two nitrogen atoms.

-

Substituted Diazepanes: Depending on the regioselectivity of the cyclization, a seven-membered diazepane ring could potentially be formed.

These core structures are valuable scaffolds in drug discovery, exhibiting a wide range of biological activities.

Experimental Protocols (Based on Analogous Systems)

The following protocols are adapted from published procedures for the intramolecular hydroamination of similar N,N'-dialkyl alkynyl-α,ω-diamines and serve as a starting point for the investigation of this compound.

Protocol 1: Gold-Catalyzed Intramolecular Hydroamination

Gold catalysts are known to be highly effective in activating alkyne C-C triple bonds towards nucleophilic attack by amines. This protocol describes a general procedure for the gold-catalyzed cyclization of a diaminoalkyne.

Reaction Scheme:

Caption: Gold-catalyzed intramolecular hydroamination of this compound.

Materials:

-

This compound

-

Gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF₆ or [Au(Johnphos)Cl]/AgOTf)

-

Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve the gold(I) precatalyst (e.g., [Au(IPr)Cl], 1-5 mol%) and the silver salt cocatalyst (e.g., AgSbF₆, 1-5 mol%) in the chosen anhydrous, degassed solvent (0.1 M).

-

Stir the mixture at room temperature for 10-15 minutes to allow for halide abstraction and formation of the active cationic gold species.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a short pad of silica gel to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired heterocyclic product.

Quantitative Data from Analogous Systems:

| Catalyst | Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| [Au(IPr)Cl]/AgSbF₆ | N,N'-dibenzyl-1,6-diaminohex-3-yne | 1,4-dibenzyl-2,3,4,5,6,7-hexahydro-1H-1,4-diazepine | DCM | RT | 24 | 85 |

| [Au(Johnphos)Cl]/AgOTf | N,N'-ditosyl-1,5-diaminopent-2-yne | 1,4-ditosyl-1,4,5,6-tetrahydropyridine | Toluene | 60 | 12 | 92 |

Protocol 2: Base-Mediated Intramolecular Hydroamination

For certain substrates, a strong base can be sufficient to deprotonate one of the amine functionalities, initiating the nucleophilic attack on the alkyne without the need for a transition metal catalyst.

Reaction Scheme:

Caption: Base-mediated intramolecular hydroamination of the target diamine.

Materials:

-

This compound

-

Strong base (e.g., Potassium tert-butoxide (KOtBu), Sodium hydride (NaH))

-

Anhydrous, polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the strong base (1.1 - 2.0 eq) and the anhydrous solvent.

-

Cool the suspension to 0 °C.

-